molecular formula C8H12N2O2S B1276072 3-Amino-4,5-dimethylbenzenesulfonamide CAS No. 101251-33-6

3-Amino-4,5-dimethylbenzenesulfonamide

Cat. No. B1276072
CAS RN: 101251-33-6
M. Wt: 200.26 g/mol
InChI Key: YXQMLWCILAYJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 . It is also known by its IUPAC name, 3-amino-N,4-dimethylbenzenesulfonamide .


Molecular Structure Analysis

The InChI code for 3-Amino-4,5-dimethylbenzenesulfonamide is 1S/C8H12N2O2S/c1-5-3-7(13(10,11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3,(H2,10,11,12) . This compound has a topological polar surface area of 94.6 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 .


Physical And Chemical Properties Analysis

3-Amino-4,5-dimethylbenzenesulfonamide has a molecular weight of 200.26 g/mol . It has a computed XLogP3-AA value of 0.5, indicating its relative hydrophilicity . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Medicine: Antimicrobial Agents

3-Amino-4,5-dimethylbenzenesulfonamide is part of the sulfonamide group, which has been widely used in medicine due to its antimicrobial properties. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase, interfering with folic acid synthesis in bacteria, which is crucial for their growth and multiplication . This compound’s derivatives are used to treat infections caused by bacteria, including urinary tract infections, bronchitis, and certain types of pneumonia.

Industrial Processes: Synthesis of Dyes and Pigments

In industrial chemistry, 3-Amino-4,5-dimethylbenzenesulfonamide serves as an intermediate in the synthesis of dyes and pigments. Its chemical structure allows it to bind with other compounds to form complex molecules that exhibit vibrant colors, making it valuable in the production of textiles and inks .

Environmental Science: Veterinary Medicine Residue Analysis

This compound is also used in environmental science, particularly in the analysis of veterinary medicine residues in the environment. As a common component in veterinary drugs, its presence in water bodies can be an indicator of agricultural run-off or improper disposal of animal waste. Monitoring its levels helps in assessing the environmental impact of veterinary medicines .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 3-Amino-4,5-dimethylbenzenesulfonamide can be used as a standard or reference compound in chromatographic analysis. Its well-defined properties allow for the calibration of equipment and the validation of analytical methods, ensuring the accuracy and reliability of chemical analyses .

Biochemistry: Proteomics Research

Within the field of biochemistry, this compound finds application in proteomics research. It can be used to modify proteins or peptides in a process known as chemical derivatization, which enhances the detection and quantification of these biomolecules in mass spectrometry-based proteomics studies .

Material Science: Polymer Additives

Lastly, in material science, 3-Amino-4,5-dimethylbenzenesulfonamide can be incorporated into polymers as an additive to improve certain properties. For example, it can enhance the thermal stability of plastics or increase the rigidity of materials used in engineering applications .

Mechanism of Action

Target of Action

3-Amino-4,5-dimethylbenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, eye function, and folic acid synthesis, respectively .

Mode of Action

Sulfonamides generally act by inhibiting the enzymes they target . For instance, they can inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, a vital nutrient for bacterial growth .

Biochemical Pathways

By inhibiting enzymes like carbonic anhydrase and dihydropteroate synthetase, sulfonamides can affect several biochemical pathways. They can disrupt fluid and electrolyte balance, impair eye function, and inhibit bacterial growth by blocking folic acid synthesis .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of targeted enzymes by 3-Amino-4,5-dimethylbenzenesulfonamide can lead to various molecular and cellular effects. For instance, the inhibition of dihydropteroate synthetase can lead to a decrease in bacterial folic acid synthesis, resulting in inhibited bacterial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-4,5-dimethylbenzenesulfonamide. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect its metabolism and excretion .

Future Directions

3-Amino-4,5-dimethylbenzenesulfonamide is currently used for proteomics research . Its future applications will likely continue in this field, contributing to our understanding of protein function and interactions.

properties

IUPAC Name

3-amino-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5-3-7(13(10,11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQMLWCILAYJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406961
Record name 3-amino-4,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101251-33-6
Record name 3-amino-4,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4,5-dimethylbenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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